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Compound of Interest

Compound Name: Febuxostat-d7
CAS No.: 1285539-74-3
Cat. No.: B585829
Get Quote
& J

This technical guide provides a comprehensive overview of the chemical and physical
properties of Febuxostat-d7, a deuterated analog of the xanthine oxidase inhibitor,
Febuxostat. This document is intended for researchers, scientists, and drug development
professionals, offering in-depth insights into its synthesis, analytical applications, and the
scientific principles underpinning its use.

Introduction to Febuxostat and the Rationale for
Deuteration

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme crucial for
the production of uric acid in the body.[1][2] By blocking this enzyme, Febuxostat effectively
reduces serum uric acid levels, making it a key therapeutic agent in the management of
hyperuricemia and gout.[1]

The use of stable isotope-labeled internal standards is a cornerstone of quantitative
bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b585829#bc-rfq
https://www.benchchem.com/product/b585829/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-febuxostat-d7-properties-synthesis-and-analytical-applications
https://synapse.patsnap.com/blog/a-comprehensive-review-of-febuxostats-randd-innovations-and-drug-target-mechanism-8-unleashing-the-power-of-febuxostat-a-comprehensive-review-on-randd-breakthroughs-action-mechanisms-and-drug-target
https://www.ebmconsult.com/articles/allopurinol-febuxostat-zyloprim-uloric-uric-acid-gout-mechanism
https://synapse.patsnap.com/blog/a-comprehensive-review-of-febuxostats-randd-innovations-and-drug-target-mechanism-8-unleashing-the-power-of-febuxostat-a-comprehensive-review-on-randd-breakthroughs-action-mechanisms-and-drug-target
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585829?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Febuxostat-d7, in which seven hydrogen atoms have been replaced with deuterium, serves as

an ideal internal standard for the accurate quantification of Febuxostat in biological matrices.[3]

The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the

unlabeled drug by the mass spectrometer, while maintaining nearly identical physicochemical

properties and chromatographic behavior.

Physicochemical Properties

A clear understanding of the physicochemical properties of Febuxostat-d7 is essential for its

effective use in a laboratory setting. The following table summarizes the key properties of both

Febuxostat and its deuterated analog.

Property

Febuxostat

Febuxostat-d7

Chemical Name

2-(3-cyano-4-
isobutoxyphenyl)-4-
methylthiazole-5-carboxylic

2-(3-Cyano-4-(2-(methyl-
d3)propoxy-2,3,3,3-
d4)phenyl)-4-methylthiazole-5-

acid carboxylic acid
Molecular Formula Ci16H16N203S Ci16HoD7N203S
Molecular Weight 316.37 g/mol 323.42 g/mol
CAS Number 144060-53-7 1285539-74-3
Melting Point 207-211 °C, 238-239 °C[4][5] 195-197 °C (decomposes)|[6]
White to off-white crystalline ) ) )
Appearance White to off-white solid[6]
powder
Sparingly soluble in ethanol,
slightly soluble in acetonitrile,
. and practically insoluble in Slightly soluble in Chloroform,
Solubility

water.[7] Soluble in DMSO
(~10 mg/ml) and DMF (~30
mg/ml).[8]

DMSO, and Methanol.[6]

Synthesis of Febuxostat-d7
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While specific, detailed synthetic procedures for Febuxostat-d7 are not extensively published
in peer-reviewed literature, a plausible synthetic route can be devised based on the established
synthesis of Febuxostat.[9][10][11] The key step involves the introduction of the deuterated
isobutyl group.

A likely approach would utilize a deuterated isobutyl halide, such as 1-bromo-2-methylpropane-
d7, to alkylate the hydroxyl group of a suitable precursor. A general synthetic scheme is
outlined below.

G»(3-cyano-4-hydroxyphenyI)»4»methylthiazole-s-carboxyllc acid ethyl este) Alkylation (e.g., K2CO3, DMF)

| P Febuxostat-d7 ethyl ester Hydrolysis (e.9., NaOH, EtOH/H20 Febuxostat-d7
1-bromo-2-methylpropane-d7

Click to download full resolution via product page
Caption: Plausible synthetic workflow for Febuxostat-d7.

This diagram illustrates a two-step process starting from a key intermediate. The first step is an
alkylation reaction to introduce the deuterated isobutyl chain, followed by hydrolysis of the ethyl
ester to yield the final carboxylic acid product. The choice of a deuterated alkylating agent is
the critical modification to the standard Febuxostat synthesis.

The Kinetic Isotope Effect and Metabolic Stability

The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a
drug molecule, a phenomenon known as the kinetic isotope effect (KIE).[12][13][14] The C-D
bond is stronger than the C-H bond, and thus requires more energy to break. If the cleavage of
a C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with
deuterium can slow down the rate of metabolism.[12]

Febuxostat is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes (CYP1A2,
CYP2C8, and CYP2C9) and uridine diphosphate glucuronosyltransferase (UGT) enzymes
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(UGT1A1, UGT1A3, UGT1A9, and UGT2B7).[15] The deuteration in Febuxostat-d7 is on the
isobutyl side chain, a potential site for oxidative metabolism by CYP enzymes.
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Febuxostat-d7 Metabolism

>| Glucuronidation Deuterated Glucuronide Conjugates Metabolites_UGT_d7

Deuterated Oxidative Metabolites

\—P[Oxidation (Potentially SlowerD Metabolites_ CYP_d7

Febuxostat Metabolism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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